1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine
Description
Properties
Molecular Formula |
C13H24N4 |
|---|---|
Molecular Weight |
236.36 g/mol |
IUPAC Name |
1-[2-[5-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl]piperazine |
InChI |
InChI=1S/C13H24N4/c1-11(2)9-13-12(10-15-16-13)3-6-17-7-4-14-5-8-17/h10-11,14H,3-9H2,1-2H3,(H,15,16) |
InChI Key |
FYSRBRMFPGPBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CCN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Pyrazole Derivative
The pyrazole ring, bearing the isobutyl substituent at position 3 and the 4-position attached to an ethyl chain, can be synthesized through a hydrazine-mediated cyclization of suitable β-ketoesters or α,β-unsaturated carbonyl compounds.
For example:
- Reacting 3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives with isobutyl groups at the 3-position via nucleophilic substitution or alkylation using isobutyl halides (e.g., isobutyl bromide) under basic conditions can yield the desired pyrazole with the isobutyl substituent.
Step 2: Functionalization of the Pyrazole
- The pyrazole ring can be functionalized at the 4-position with a suitable leaving group (e.g., halide or hydroxyl) to facilitate subsequent nucleophilic substitution or coupling reactions.
- This can be achieved via halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) to introduce a halogen at the 4-position, enabling further linkage.
Step 3: Linking to the Ethyl Chain
- The halogenated pyrazole derivative can undergo nucleophilic substitution with a suitable ethylene diamine derivative or alkylating agent to introduce the 2-(3-isobutyl-1H-pyrazol-4-yl)ethyl group.
- For example, reacting the halogenated pyrazole with 2-chloroethylamine derivatives under basic conditions yields the ethyl-linked pyrazole.
Coupling with Piperazine
Step 4: Piperazine Activation and Coupling
- The piperazine ring can be functionalized at one nitrogen atom with a linker (e.g., via N-alkylation).
- Using alkyl halides (e.g., 2-bromoethyl derivatives), the piperazine nitrogen can be selectively alkylated to introduce the ethyl chain bearing the pyrazole moiety.
- This step often employs potassium carbonate or potassium tert-butoxide as base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide .
Step 5: Final Coupling and Purification
- The intermediate bearing the pyrazole-ethyl chain is then coupled with the piperazine via nucleophilic substitution, yielding the target compound.
- Purification is achieved through chromatography, typically silica gel column chromatography, under appropriate solvent systems (e.g., dichloromethane/methanol).
Alternative Route: Modular Synthesis via Pyrazole Precursors
- Use of pre-synthesized pyrazole derivatives with established substituents (e.g., 3-isobutyl-1H-pyrazol-4-yl) as building blocks.
- These are reacted with alkylating agents to introduce the ethyl linker, followed by coupling with piperazine derivatives.
This approach benefits from modularity, allowing for variation in substituents and side chains, and is supported by patent literature emphasizing the use of alkyl halides and coupling reagents such as HATU or EDC .
Data Tables Summarizing Key Reagents and Conditions
| Step | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|
| Pyrazole synthesis | Hydrazine derivatives, β-ketoesters | Ethanol, DMSO | Reflux, 80-120°C | Pyrazole ring formation |
| Halogenation | N-bromosuccinimide | Dichloromethane | Room temperature | 4-position halogenation |
| Alkylation | Isobutyl halides, 2-chloroethylamine | DMF, DMSO | 50-80°C | Linker attachment |
| Piperazine coupling | Alkyl halides, piperazine | DMF, DMSO | 50-70°C | Chain extension and linkage |
In-depth Research Findings and Perspectives
- Patent US12234222 describes the synthesis of piperazine derivatives via multi-step reactions involving halogenation, nucleophilic substitution, and coupling with piperazine, emphasizing mild reaction conditions and high purity yields.
- Patent WO2015063709 highlights the use of phosphorous oxychloride for cyclization, though with noted drawbacks such as time consumption and purity loss, suggesting alternative routes like direct nucleophilic substitution are preferable.
- Recent advances in heterocyclic chemistry advocate for modular synthetic approaches, leveraging pre-formed pyrazoles and versatile coupling methods, which enhance efficiency and structural diversity.
Chemical Reactions Analysis
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Common reagents and conditions used in these reactions include bromine, hydrogen gas, and various metal catalysts. Major products formed from these reactions include oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent effects on the central nervous system . Additionally, it can inhibit certain enzymes, leading to reduced production of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives share a common scaffold but exhibit diverse bioactivities depending on substituents. Below is a detailed comparison of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine with key analogs:
GBR 12909 and Derivatives
- Structure : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine .
- Key Differences :
- GBR 12909 contains a bis(4-fluorophenyl)methoxy group and a 3-phenylpropyl chain, whereas the target compound features a pyrazole-isobutyl group.
- The fluorophenyl groups in GBR 12909 enhance dopamine transporter (DAT) affinity (Ki = 1.2 nM) and selectivity over serotonin transporters (SERT) (Ki = 420 nM) .
- Biological Activity :
- GBR 12909 is a high-affinity DAT inhibitor and cocaine analog, with self-administration studies in primates confirming its reinforcing effects .
- The pyrazole-isobutyl group in the target compound may reduce DAT affinity due to steric hindrance but could improve metabolic stability via reduced aromatic oxidation.
Sulfur-Containing Ethyl Piperazines (e.g., [K-604])
- Structure : 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitrile derivatives .
- Key Differences :
- Sulfur atoms (thioether or sulfonyl groups) replace the pyrazole ring, altering electronic properties and hydrogen-bonding capacity.
- Synthesis routes differ: sulfur-containing analogs are prepared via nucleophilic substitution or C–N bond cleavage, whereas the pyrazole derivative may require cyclocondensation or cross-coupling reactions .
- Biological Activity :
Antifungal Piperazine Derivatives (e.g., Terconazole)
- Structure : 1-(4-((2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-isopropylpiperazine .
- Key Differences :
- Bulky dioxolane and triazole groups replace the pyrazole-ethyl chain, optimizing antifungal activity via cytochrome P450 inhibition.
- Biological Activity: Terconazole targets fungal lanosterol demethylase, demonstrating how piperazine substituents dictate therapeutic applications .
Radiolabeled Piperazines (e.g., [¹²⁵I]DEEP)
- Structure : 1-[2-(Diphenylmethoxy)ethyl]-4-[2-(4-azido-3-[¹²⁵I]iodophenyl)ethyl]piperazine .
- Key Differences :
- Radiolabeled azido and iodine groups enable photoaffinity labeling for mapping transporter binding domains.
- Biological Activity: [¹²⁵I]DEEP labels the amino-terminal region of DAT, whereas cocaine analogs like [¹²⁵I]RTI 82 target carboxyl-terminal domains .
Structural and Functional Data Table
Key Research Findings
- Structural Determinants of DAT Affinity : Bulky aromatic groups (e.g., bis(4-fluorophenyl) in GBR 12909) enhance DAT binding, while heterocycles like pyrazole may prioritize selectivity for other targets (e.g., serotonin receptors) .
- Metabolic Stability : Isobutyl groups could reduce oxidative metabolism compared to phenylpropyl chains, as seen in GBR analogs .
- Synthetic Flexibility : The piperazine scaffold accommodates diverse substituents, enabling applications in neuropharmacology, antifungals, and enzyme inhibition .
Biological Activity
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine is a heterocyclic organic compound notable for its unique structural features, including a piperazine ring substituted with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine is C_{13}H_{18}N_{4}, with a molecular weight of approximately 236.36 g/mol. The specific substitution pattern of this compound significantly influences its chemical properties and biological activities.
General Pharmacological Properties
Compounds containing pyrazole rings, including this specific piperazine derivative, are known for their diverse biological activities. They have been explored for various therapeutic roles, such as:
- Anti-inflammatory agents
- Analgesics
- Anti-cancer therapies
The biological activity of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine may vary depending on its structural modifications and the presence of specific substituents, indicating potential applications in pharmacology and drug development.
Interaction Studies
Research has shown that 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine can interact with various biological targets, leading to significant pharmacological effects. These interactions are influenced by the substituents on both the piperazine and pyrazole rings, which can modulate binding affinity and selectivity towards target proteins.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrazole-4-boronic acid pinacol ester | Contains a pyrazole ring but has boronic acid functionality | Primarily used in cross-coupling reactions |
| 1-Boc-pyrazole-4-boronic acid pinacol ester | Similar pyrazole structure with Boc protection | Commonly used in drug synthesis |
| 3-Isobutylpyrazole | A simpler analog without the piperazine moiety | Focused more on agricultural applications |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrazole derivatives, providing insights into their mechanisms of action:
- Anti-Cancer Activity : Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine have shown promise in inhibiting tumor growth through apoptosis induction.
- Anti-inflammatory Effects : Some studies have reported that pyrazole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways related to NF-kB and MAPK.
- Analgesic Properties : Analgesic activity has been observed in various pyrazole derivatives, suggesting potential use in pain management therapies. The activity is often linked to the inhibition of cyclooxygenase enzymes.
Q & A
What are the optimal synthetic routes for preparing 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis of structurally related piperazine-pyrazole hybrids typically involves nucleophilic substitution or cyclization reactions. For example, alkylation of piperazine derivatives with propargyl bromide in DMF using K₂CO₃ as a base has been reported to achieve moderate yields (60–70%) . Optimizing solvent polarity (e.g., switching from DMF to acetonitrile) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound from byproducts like unreacted intermediates .
How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine?
Answer:
- ¹H-NMR : The piperazine ring protons appear as two distinct multiplets (δ 2.4–3.1 ppm), while the isobutyl group shows characteristic triplet signals for the methylene (δ 1.8–2.1 ppm) and a doublet for the terminal methyl groups (δ 0.9–1.1 ppm) .
- ¹³C-NMR : The pyrazole C-4 carbon (adjacent to the ethyl-piperazine chain) resonates at δ 140–145 ppm, distinct from other pyrazole carbons .
- FT-IR : Stretching vibrations for the piperazine N-H bond appear near 3300 cm⁻¹, and the pyrazole C=N bond is observed at 1600–1650 cm⁻¹ .
What computational methods are suitable for predicting the binding affinity of this compound to serotonin receptors (e.g., 5-HT₁A)?
Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of 5-HT₁A (PDB: 6WGT) can model interactions. Key pharmacophore features include:
- The piperazine nitrogen’s hydrogen bonding with Asp115.
- Hydrophobic interactions between the isobutyl group and receptor pockets (e.g., Phe361) .
Density Functional Theory (DFT) calculations further optimize ligand conformations by analyzing frontier molecular orbitals (HOMO-LUMO gaps) to predict electronic stability .
How do structural modifications (e.g., substituent position on the pyrazole ring) influence biological activity?
Answer:
- 3-Isobutyl substitution : Enhances lipophilicity (logP > 3), improving blood-brain barrier permeability but potentially increasing off-target binding .
- Piperazine chain length : Ethyl spacers balance flexibility and rigidity, optimizing receptor fit compared to methyl or propyl chains .
- Electron-withdrawing groups : Substitution at the pyrazole C-5 position (e.g., nitro groups) reduces 5-HT₁A affinity by disrupting π-π stacking with Phe361 .
What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (category 2A hazard) .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer) and control for passage number.
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with proteomic analysis (e.g., caspase-3 activation) to differentiate necrotic vs. apoptotic pathways .
- Solubility adjustments : Test compounds in DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
What strategies mitigate the reduced bioactivity observed in cyclodextrin-encapsulated derivatives?
Answer:
- Host-guest ratio optimization : A 1:1 molar ratio of compound to β-cyclodextrin maximizes solubility while preserving activity .
- Functionalized cyclodextrins : Use hydroxypropyl-β-cyclodextrin to enhance membrane permeability without steric hindrance .
How does the compound’s logP value affect its pharmacokinetic profile?
Answer:
- High logP (>3) : Favors CNS penetration but risks hepatotoxicity due to cytochrome P450 (CYP3A4) metabolism .
- Balanced logP (2–3) : Achieves optimal oral bioavailability (F > 50%) by balancing intestinal absorption and hepatic clearance .
What analytical techniques validate purity (>98%) for publication or regulatory submissions?
Answer:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .
How can molecular dynamics simulations predict metabolic stability against CYP450 enzymes?
Answer:
- Simulation setup : Run 100-ns trajectories (AMBER force field) to model CYP3A4 binding.
- Key interactions : Piperazine N-methylation reduces hydrogen bonding with heme iron, lowering oxidation rates .
What are the implications of detecting nitrosamine impurities in scaled-up batches?
Answer:
- Root cause : Reaction of secondary amines (piperazine) with nitrite under acidic conditions .
- Mitigation : Add antioxidants (e.g., ascorbic acid) and monitor pH during synthesis to inhibit nitrosation .
How does steric hindrance from the isobutyl group influence regioselectivity in electrophilic substitution reactions?
Answer:
- Ortho/para directors : The isobutyl group’s steric bulk directs electrophiles (e.g., nitronium ion) to the pyrazole C-5 position, favoring para substitution .
What in vitro assays are recommended for preliminary neurotoxicity screening?
Answer:
- Neuronal cell viability : SH-SY5Y cells treated with 10–100 μM compound for 24h, assessed via MTT assay .
- Mitochondrial stress : Seahorse XF Analyzer to measure oxygen consumption rate (OCR) .
How can researchers address discrepancies between in silico ADMET predictions and experimental data?
Answer:
- Model refinement : Train machine learning algorithms (e.g., Random Forest) on datasets inclusive of piperazine analogs .
- Experimental validation : Compare predicted vs. measured CYP inhibition (e.g., fluorogenic Vivid® assays) .
What patent considerations apply to novel synthetic methods for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
